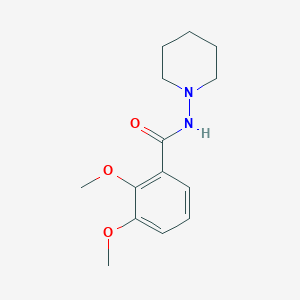
2,3-dimethoxy-N-(1-piperidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethoxy-N-(1-piperidinyl)benzamide, commonly known as DMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPB is a white crystalline solid that has a molecular weight of 268.35 g/mol and a melting point of 220-222 °C.
Wissenschaftliche Forschungsanwendungen
DMPB has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMPB has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. DMPB has also been studied for its potential use as an analgesic, antidepressant, and antipsychotic agent.
In pharmacology, DMPB has been shown to have a potent inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. DMPB has also been studied for its potential use as an anti-inflammatory agent.
In medicinal chemistry, DMPB has been used as a lead compound for the development of new drugs targeting the sigma-1 receptor and acetylcholinesterase. Several derivatives of DMPB have been synthesized and tested for their pharmacological properties, and some have shown promising results.
Wirkmechanismus
The mechanism of action of DMPB is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor and acetylcholinesterase. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and ion channel activity. DMPB has been shown to bind to the sigma-1 receptor with high affinity, leading to the modulation of these processes.
Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction, cognition, and memory. DMPB has been shown to inhibit acetylcholinesterase, leading to an increase in acetylcholine levels and improved cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMPB are still being studied, but some of the reported effects include improved cognitive function, memory enhancement, and analgesia. DMPB has also been shown to have anti-inflammatory properties and may have potential as an antidepressant and antipsychotic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMPB is its high affinity for the sigma-1 receptor and acetylcholinesterase, which makes it a useful tool for studying these targets. DMPB is also relatively easy to synthesize and has been used as a lead compound for the development of new drugs targeting these targets.
One of the limitations of DMPB is its potential toxicity, which has been reported in some studies. DMPB should be handled with care and used in accordance with proper safety protocols.
Zukünftige Richtungen
There are several future directions for the study of DMPB. One direction is the development of new derivatives of DMPB with improved pharmacological properties. Another direction is the study of DMPB in animal models of various diseases, including Alzheimer's disease and depression. The potential use of DMPB as a tool for studying the sigma-1 receptor and acetylcholinesterase in various physiological processes also warrants further investigation.
Synthesemethoden
The synthesis of DMPB involves the reaction of 2,3-dimethoxybenzoic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride to obtain DMPB. The overall reaction can be represented as follows:
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2,3-dimethoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-8-6-7-11(13(12)19-2)14(17)15-16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
TUUTZFMZRGSAEB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NN2CCCCC2 |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(=O)NN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B245995.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B245996.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-isopropoxybenzamide](/img/structure/B245997.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B246001.png)

![N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246006.png)
![N-{3-[(3,4-dichlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246007.png)
![N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246009.png)
![N-{4-methoxy-3-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246010.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B246012.png)
![N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide](/img/structure/B246014.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B246016.png)
![2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246019.png)